Peplomycin sulfate

概要

説明

Peplomycin sulfate is a chemotherapeutic agent primarily used in the treatment of various types of cancer. It is a derivative of bleomycin, a glycopeptide antibiotic. This compound is known for its effectiveness against rapidly dividing cancer cells, particularly squamous cell carcinomas of the head, neck, and esophagus, as well as testicular cancer . It has been developed as a novel analog of bleomycin with reduced pulmonary toxicity .

準備方法

Synthetic Routes and Reaction Conditions: Peplomycin sulfate is synthesized through a series of chemical reactions involving the modification of the bleomycin moleculeThe reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the integrity of the molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process includes the purification of the compound to meet pharmaceutical standards. The production methods are designed to ensure high yield and purity, making the compound suitable for clinical use .

化学反応の分析

Types of Reactions: Peplomycin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and therapeutic efficacy .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen under controlled conditions.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified therapeutic properties. These derivatives are studied for their potential use in different clinical applications .

科学的研究の応用

Antineoplastic Properties

Peplomycin sulfate is widely recognized for its role as an antineoplastic agent, particularly in combination chemotherapy regimens. Its effectiveness has been documented in various cancers, including:

- Non-Hodgkin Lymphoma : A case study reported a patient treated with this compound alongside cisplatin, showcasing its utility in managing aggressive lymphomas. The regimen consisted of 5 mg of this compound administered over four days, combined with other chemotherapeutics, leading to significant tumor reduction .

- Squamous Cell Carcinoma : In a notable case, a 71-year-old woman diagnosed with squamous cell carcinoma following an epidermoid cyst received 50 mg/day of this compound intramuscularly for two weeks post-surgery. This treatment resulted in no complications and no recurrence observed five years later .

Carcinogenicity Studies

Research has also focused on the carcinogenic potential of this compound. A study involving Sprague-Dawley rats demonstrated that both bleomycin and this compound exhibited dose-related carcinogenic effects, leading to significant incidences of tumors at the site of injection. This raises important considerations regarding the long-term use of these agents in clinical settings .

Table 1: Summary of Clinical Applications

| Cancer Type | Treatment Regimen | Outcome |

|---|---|---|

| Non-Hodgkin Lymphoma | 100 mg cisplatin + 5 mg peplomycin | Tumor reduction observed |

| Squamous Cell Carcinoma | 50 mg/day peplomycin post-surgery | No recurrence after 5 years |

| Fibromyxoid Sarcoma | Peplomycin as part of chemotherapy | Successful tumor management |

Safety and Toxicity Profile

While this compound is effective against various tumors, its use is associated with specific toxicities:

作用機序

Peplomycin sulfate exerts its effects by binding to DNA and causing strand breaks. It induces DNA cleavage by generating free radicals that attack the phosphate backbone of the DNA molecule. This leads to single and double-strand breaks, ultimately inhibiting DNA synthesis and function. The damaged DNA triggers cellular pathways that lead to apoptosis, or programmed cell death, thereby reducing the growth of cancer cells . Additionally, this compound can interfere with RNA and protein synthesis, further disrupting the proliferative processes within malignant cells .

類似化合物との比較

Bleomycin: Peplomycin sulfate is a derivative of bleomycin and shares many structural and functional similarities.

Mitomycin C: Another chemotherapeutic agent that induces DNA cross-linking and strand breaks. It is used in the treatment of various cancers but has a different mechanism of action compared to this compound.

Doxorubicin: A widely used chemotherapeutic agent that intercalates into DNA and inhibits topoisomerase II.

Uniqueness: this compound’s uniqueness lies in its ability to cause DNA strand breaks with reduced pulmonary toxicity compared to its parent compound, bleomycin. This makes it a valuable option in cancer treatment, particularly for patients who are at risk of developing pulmonary complications .

特性

CAS番号 |

70384-29-1 |

|---|---|

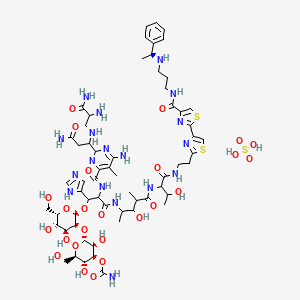

分子式 |

C61H90N18O25S3 |

分子量 |

1571.7 g/mol |

IUPAC名 |

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[3-hydroxy-5-[[3-hydroxy-1-oxo-1-[2-[4-[4-[3-[[(1S)-1-phenylethyl]amino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;sulfuric acid |

InChI |

InChI=1S/C61H88N18O21S2.H2O4S/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29;1-5(2,3)4/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79);(H2,1,2,3,4)/t25?,26-,27?,28?,30?,31?,35-,36+,40?,41?,42?,43+,44+,45-,46-,47?,48-,49-,59+,60-;/m0./s1 |

InChIキー |

ZHHIHQFAUZZMTG-HBTICLRTSA-N |

SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O.OS(=O)(=O)O |

異性体SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCN[C@@H](C)C7=CC=CC=C7)O.OS(=O)(=O)O |

正規SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O.OS(=O)(=O)O |

外観 |

Light yellow to yellow solid powder |

Key on ui other cas no. |

70384-29-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

68247-85-8 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

NK 631 NK-631 NK631 Pepleomycin Peplomycin Peplomycin Sulfate Peplomycin Sulfate (1:1) Sulfate, Peplomycin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。